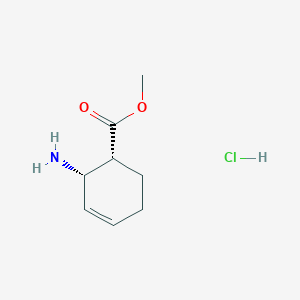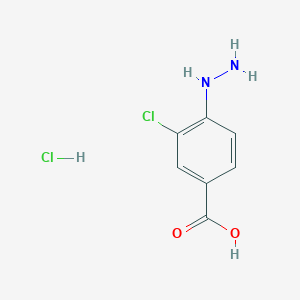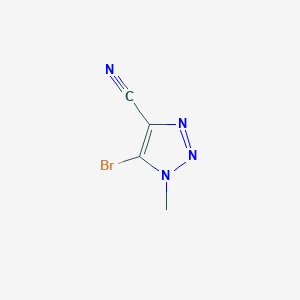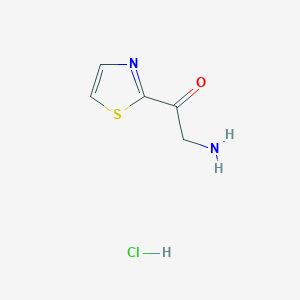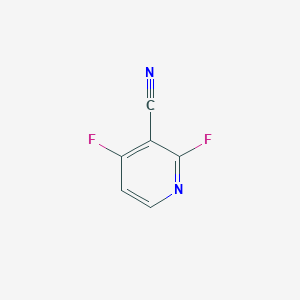![molecular formula C11H8N2O2 B6616743 Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- CAS No. 89607-58-9](/img/structure/B6616743.png)
Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene], is a chemical compound composed of a carbon atom, a nitrogen atom, and three hydrogen atoms. It is a colorless liquid with a low boiling point and a relatively high vapor pressure. It is used in the synthesis of organic and inorganic compounds, and has a wide range of applications in the scientific and industrial fields.
Mecanismo De Acción
The mechanism of action of propanedinitrile is not fully understood. However, it is believed to be involved in the formation of a reactive intermediate, which is then involved in the synthesis of other compounds. In addition, it is believed to be involved in the formation of a covalent bond between two molecules, which is then broken down to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of propanedinitrile are not fully understood. However, it is known to be toxic when inhaled and can cause irritation to the eyes, skin, and respiratory system. It is also known to be a skin sensitizer and can cause allergic reactions. In addition, it has been linked to the formation of DNA adducts, which can lead to mutations and the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propanedinitrile has several advantages and limitations for lab experiments. It is a relatively stable compound and is easy to synthesize in a two-step process. In addition, it is relatively inexpensive and can be stored for long periods of time without significant degradation. However, it is toxic when inhaled and can cause irritation to the eyes, skin, and respiratory system. It is also a skin sensitizer and can cause allergic reactions.
Direcciones Futuras
There are several potential future directions for the use of propanedinitrile. It could be used in the synthesis of biocompatible materials for biomedical applications. In addition, it could be used as a catalyst for the synthesis of polymers and other compounds. It could also be used in the synthesis of pharmaceuticals, such as anti-inflammatory agents and antidiabetic drugs. Finally, it could be used to study the mechanism of action of other compounds and to identify potential new therapeutic targets.
Métodos De Síntesis
Propanedinitrile can be synthesized in a two-step process using a Grignard reaction. The first step involves the reaction of 4-methoxybenzaldehyde with a Grignard reagent, such as methylmagnesium bromide, to form a methyl ketone. The second step involves the reaction of the methyl ketone with hydroxylamine hydrochloride to form the propanedinitrile. This reaction is typically carried out in a polar solvent, such as ethanol, and requires a catalyst, such as zinc chloride. The reaction is typically carried out at room temperature and is relatively simple to perform.
Aplicaciones Científicas De Investigación
Propanedinitrile has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst for the synthesis of polymers. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory agents and antidiabetic drugs. In addition, it has been used in the synthesis of biocompatible materials, such as polymers, for use in biomedical applications.
Propiedades
IUPAC Name |
2-[(3-hydroxy-4-methoxyphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-11-3-2-8(5-10(11)14)4-9(6-12)7-13/h2-5,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCMUMYWPOMTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351256 |
Source


|
| Record name | Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- | |
CAS RN |
89607-58-9 |
Source


|
| Record name | Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

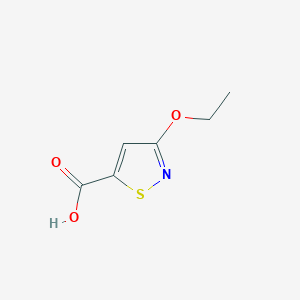
![tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate](/img/structure/B6616678.png)

![[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B6616691.png)
![1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine](/img/structure/B6616697.png)

